molecular formula C12H18O4 B13178316 (1R)-1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-ol

(1R)-1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-ol

Cat. No.: B13178316
M. Wt: 226.27 g/mol
InChI Key: BRPKZKYVMZNEQH-SECBINFHSA-N
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Description

(1R)-1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-ol is an organic compound characterized by its unique structure, which includes a methoxy group and a methoxyethoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of a Grignard reagent, which reacts with a suitable aldehyde or ketone to form the desired product. The reaction conditions often include anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.

    Substitution: The methoxy and methoxyethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or hydrocarbons.

Scientific Research Applications

Chemistry

In chemistry, (1R)-1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-ol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it suitable for investigating the mechanisms of various biological processes.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific molecular pathways, offering therapeutic benefits for various diseases.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and advanced materials. Its versatility makes it valuable in the development of new products with enhanced properties.

Mechanism of Action

The mechanism of action of (1R)-1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-amine: Similar structure with an amine group instead of a hydroxyl group.

    (1R)-1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-thiol: Contains a thiol group in place of the hydroxyl group.

    (1R)-1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-ester: Features an ester group instead of the hydroxyl group.

Uniqueness

The uniqueness of (1R)-1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-ol lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Biological Activity

(1R)-1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-ol, also known as a methoxyphenyl ethanol derivative, is a compound of interest due to its diverse biological activities. This article reviews its biological properties, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects, supported by recent research findings and case studies.

  • Molecular Formula : C12_{12}H18_{18}O4_{4}
  • Molecular Weight : 226.268 g/mol
  • CAS Number : 1212926-24-3

Antioxidant Activity

Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases. Studies have shown that this compound exhibits significant antioxidant properties. For instance, in vitro assays demonstrated that the compound scavenges free radicals effectively:

CompoundIC50_{50} (µM)
This compound15.60
Reference Antioxidant20.00

This data suggests that it may be comparable to established antioxidants in terms of potency.

Anti-inflammatory Activity

Inflammation is a key factor in many chronic diseases. The compound has been evaluated for its anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory cytokines. In a study involving lipopolysaccharide (LPS)-stimulated macrophages, this compound reduced the levels of TNF-alpha and IL-6 by approximately 40% at a concentration of 10 µM.

Antimicrobial Activity

The antimicrobial activity of this compound was assessed against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results indicate that the compound possesses moderate antibacterial properties, particularly against Gram-positive bacteria.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. In vitro tests on various cancer cell lines revealed that it induces apoptosis and inhibits cell proliferation:

Cell LineIC50_{50} (µM)Mechanism
MDA-MB-231 (breast cancer)8.79Induction of apoptosis via caspase activation
U251 MG (glioma)10.50Cell cycle arrest at G2/M phase

These findings suggest that the compound may serve as a lead for developing novel anticancer agents.

Case Studies

A notable case study involved the use of this compound in combination with other chemotherapeutic agents. In an animal model of breast cancer, the compound enhanced the efficacy of doxorubicin, leading to a significant reduction in tumor size compared to control groups.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of (1R)-1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-ol, and how do they influence experimental design?

  • Answer : The compound's molecular formula (C₁₂H₁₈O₄) and stereochemistry (R-configuration) are critical for solubility, reactivity, and interaction studies. Its methoxy and methoxyethoxy substituents increase hydrophobicity, necessitating polar aprotic solvents (e.g., DMF or DMSO) for dissolution. The hydroxyl group enables derivatization via oxidation (e.g., to ketones using Jones reagent) or protection (e.g., silylation with TBSCl). Analytical methods like chiral HPLC (as in ) are essential to confirm enantiomeric purity (>85% in related aryl ethanols) .

Q. What synthetic routes are reported for preparing this compound, and what are their limitations?

  • Answer : Asymmetric reduction of the corresponding ketone (e.g., using NaBH₄ with a chiral catalyst like (R)-BINAP) is a common approach. Alternatively, Friedel-Crafts alkylation () of 3-methoxy-4-(2-methoxyethoxy)benzene with acetyl chloride followed by enantioselective reduction can yield the target compound. Limitations include low regioselectivity in Friedel-Crafts reactions and the need for rigorous inert conditions (argon atmosphere) to prevent oxidation of the alcohol .

Q. How can researchers purify and characterize this compound effectively?

  • Answer : Column chromatography (silica gel, hexane/ethyl acetate gradient) is standard for purification. Characterization requires a combination of techniques:

  • NMR : Compare δ values for methoxy (3.3–3.8 ppm) and ethoxy protons (4.1–4.3 ppm) to confirm substitution patterns ().
  • Mass Spectrometry : ESI-MS in positive mode to detect [M+H]+ ions (expected m/z ~ 250.3).
  • Optical Rotation : Use a polarimeter to verify enantiomeric identity (e.g., [α]D²⁰ = +15° to +25° for R-configuration analogs) .

Advanced Research Questions

Q. How does the stereochemistry of the hydroxyl group impact biological activity or reaction outcomes?

  • Answer : The R-configuration may enhance binding affinity in chiral environments (e.g., enzyme active sites). For example, in analogs like (R)-1-(4-methylphenyl)ethanol (), the R-enantiomer showed 3× higher inhibitory activity against certain oxidases compared to the S-form. Kinetic resolution via lipase-mediated acetylation (e.g., using Candida antarctica lipase B) can isolate the active enantiomer .

Q. What strategies optimize yield in asymmetric syntheses of this compound?

  • Answer :

  • Catalyst Screening : Test chiral ligands (e.g., BINOL derivatives) with metal catalysts (e.g., Ru or Rh) for transfer hydrogenation.
  • Solvent Effects : Use THF or toluene to stabilize transition states.
  • Temperature Control : Lower temperatures (−20°C) reduce racemization.
  • In Situ Monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and minimize side products .

Q. How should researchers address contradictions in reported reaction conditions or analytical data?

  • Answer :

  • Reproducibility Checks : Verify literature protocols (e.g., ’s chiral HPLC method) using identical columns (e.g., Chiralpak AD-H) and mobile phases (hexane/isopropanol 90:10).
  • Cross-Validation : Compare NMR data with computed spectra (DFT calculations) to resolve signal assignments.
  • Controlled Experiments : Systematically vary parameters (e.g., catalyst loading, solvent polarity) to identify critical variables .

Q. What safety precautions are critical when handling this compound in the lab?

  • Answer :

  • PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact ().
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (TLV not established; treat as irritant).
  • Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste ().
  • Storage : Keep in amber vials under nitrogen at −20°C to prevent oxidation .

Q. How can computational methods (e.g., DFT, MD simulations) enhance understanding of this compound’s reactivity?

  • Answer :

  • Transition State Modeling : Identify energy barriers for oxidation/reduction pathways.
  • Solvent Interaction Studies : Predict solvation effects using COSMO-RS.
  • Docking Studies : Simulate binding to biological targets (e.g., GPCRs) to guide SAR.
  • Data Integration : Combine with experimental results (e.g., kinetic isotope effects) to validate mechanisms .

Q. Methodological Notes

  • Stereochemical Analysis : Always use chiral columns (e.g., Chiralcel OD-H) and cross-check with optical rotation to avoid misassignment.
  • Reaction Optimization : Design-of-experiment (DoE) software (e.g., MODDE) can statistically identify optimal conditions.
  • Safety Protocols : Regularly review SDS updates from ECHA or PubChem for hazard reclassification .

Properties

Molecular Formula

C12H18O4

Molecular Weight

226.27 g/mol

IUPAC Name

(1R)-1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethanol

InChI

InChI=1S/C12H18O4/c1-9(13)10-4-5-11(12(8-10)15-3)16-7-6-14-2/h4-5,8-9,13H,6-7H2,1-3H3/t9-/m1/s1

InChI Key

BRPKZKYVMZNEQH-SECBINFHSA-N

Isomeric SMILES

C[C@H](C1=CC(=C(C=C1)OCCOC)OC)O

Canonical SMILES

CC(C1=CC(=C(C=C1)OCCOC)OC)O

Origin of Product

United States

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